

# CAS number and molecular formula for 4-tert-butylOctane

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## Compound of Interest

Compound Name: **4-Tert-butylOctane**

Cat. No.: **B14535771**

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## An In-depth Technical Guide to 4-tert-butylOctane

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**4-tert-butylOctane** is a branched-chain alkane. As a saturated hydrocarbon, its primary relevance in a research and drug development context lies in its physicochemical properties as a non-polar solvent or as a reference compound in analytical chemistry. Due to its chemical inertness, it is not known to be involved in biological signaling pathways or to possess pharmacological activity. This guide provides a summary of its known properties and outlines general experimental protocols for its characterization.

## Core Data

The fundamental chemical and physical properties of **4-tert-butylOctane** are summarized below.

Property	Value	Reference
CAS Number	62184-32-1	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C12H26	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	170.33 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	191°C	<a href="#">[3]</a>
Melting Point	-50.8°C (estimate)	<a href="#">[3]</a>
Density	0.7602 g/cm <sup>3</sup>	<a href="#">[3]</a>
Refractive Index	1.4256	<a href="#">[3]</a>

## Experimental Protocols

Given the lack of specific published experimental studies on **4-tert-butyloctane** in a biological context, this section provides detailed, representative methodologies for the structural and purity analysis of a simple alkane like **4-tert-butyloctane**. These protocols are fundamental for its characterization in a research setting.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of **4-tert-butyloctane** by analyzing the chemical environment of its hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atoms.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **4-tert-butyloctane** in approximately 0.7 mL of a deuterated solvent (e.g., deuteriochloroform, CDCl<sub>3</sub>) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- <sup>1</sup>H NMR Spectroscopy:
  - Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
  - Typical acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and the collection of 16-32 scans.

- Protons on aliphatic groups are expected to appear in the highly shielded region of the spectrum, typically between 0.7 and 1.5 ppm.[1]
- $^{13}\text{C}$  NMR Spectroscopy:
  - Acquire the spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer.
  - Use proton-decoupled mode to obtain a spectrum with single lines for each unique carbon atom.
  - A wider spectral width (e.g., 0-220 ppm) is used compared to  $^1\text{H}$  NMR.[4]
  - Alkyl carbon signals typically appear in the 10-50 ppm range.[5]
- Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of different types of protons. Compare the chemical shifts and splitting patterns with predicted values for the **4-tert-butyloctane** structure.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To assess the purity of **4-tert-butyloctane** and to confirm its molecular weight and fragmentation pattern.

Methodology:

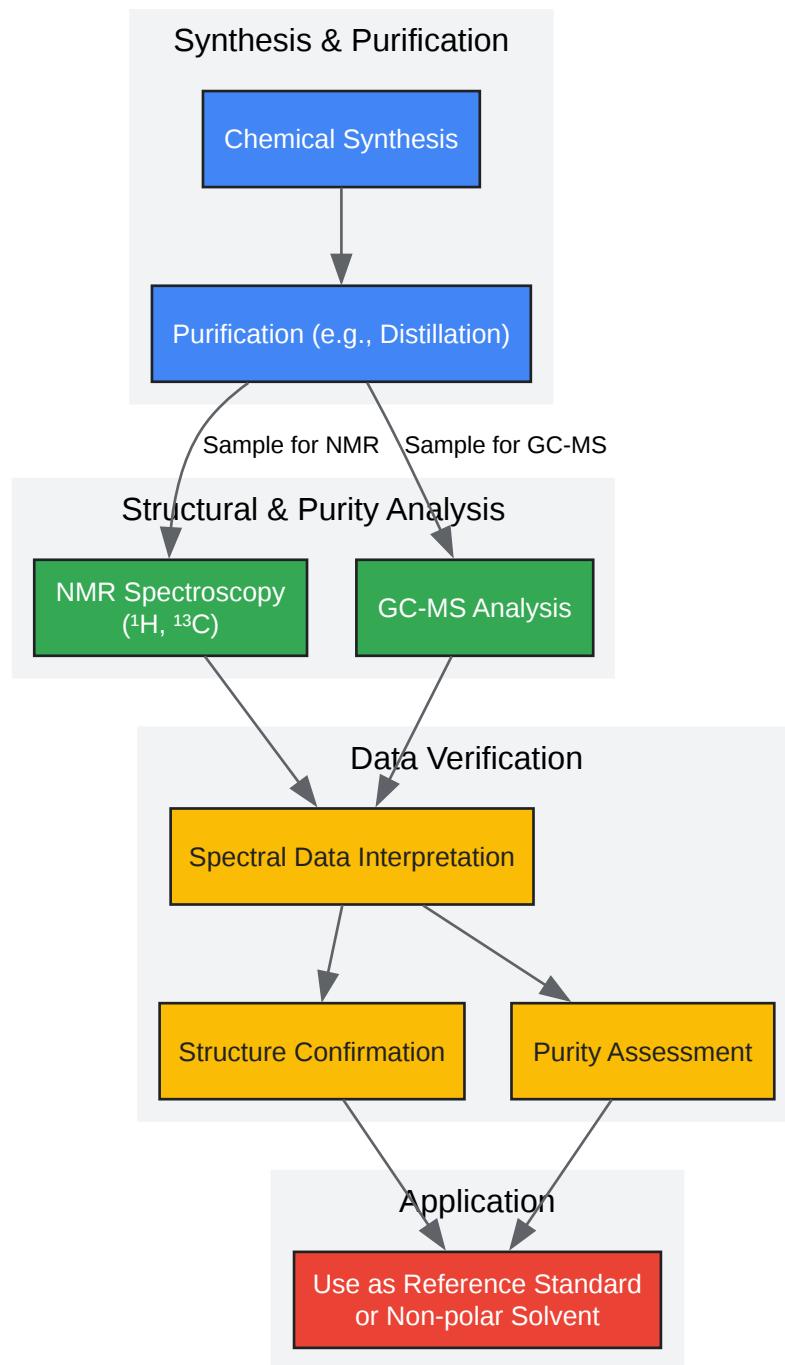
- Sample Preparation: Prepare a dilute solution of **4-tert-butyloctane** (e.g., ~30 mg in 1-2 mL) in a volatile solvent such as acetone or hexane.[6]
- Gas Chromatography:
  - Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the prepared sample into the GC system.
  - The GC is equipped with a capillary column suitable for non-polar compounds.
  - The carrier gas is typically helium or hydrogen.[7][8] The oven temperature is ramped to separate components based on their boiling points.

- Mass Spectrometry:
  - The eluent from the GC column is introduced into the ion source of the mass spectrometer.
  - Electron Impact (EI) ionization is commonly used for alkanes, with a standard electron energy of 70 eV.[3][6]
  - The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.
- Data Analysis: The primary peak in the chromatogram should correspond to **4-tert-butyloctane**. The mass spectrum of this peak should show a molecular ion ( $M^+$ ) peak corresponding to the molecular weight of the compound. The fragmentation pattern can be analyzed to further confirm the structure.

## Logical Workflow and Visualizations

As **4-tert-butyloctane** is not known to be involved in biological signaling, a diagram of a relevant logical workflow for its chemical characterization is provided below.

## General Workflow for Chemical Characterization

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